

# Barbatic acid molecular formula and molecular weight.

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## An In-depth Technical Guide to Barbatic Acid

This technical guide provides a comprehensive overview of **barbatic acid**, a naturally occurring depside found in various lichens.[1][2] It is intended for researchers, scientists, and professionals in drug development, and details its chemical properties, synthesis, biological activities, and associated experimental protocols.

## **Physicochemical Properties of Barbatic Acid**

**Barbatic acid** is an organic compound biosynthesized from two orsellinate derivative units.[1] Its IUPAC name is 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid.[1] In its purified form, it can appear as small rhombic prisms, long needles, or delicate thin sheets.[1]



Property	Value	Source
Molecular Formula	C19H20O7	[1][3][4][5]
Molecular Weight	360.36 g/mol	[1][3][5]
Melting Point	187 °C (369 °F)	[1]
CAS Number	17636-16-7	[1][3][4]
Solubility	Soluble in methanol and DMSO	[4]
UV-Vis λmax	214, 276, 310 nm	[1]

## **Synthesis and Extraction**

#### **Total Synthesis:**

A total synthesis of **barbatic acid** has been achieved in eight steps with an overall yield of 22.3%, starting from commercially available methyl atratate.[6][7][8] This method allows for the production of multi-gram quantities of high-purity **barbatic acid**, which is crucial for further analytical and toxicological studies.[6][7][8]

Experimental Protocol: Total Synthesis of **Barbatic Acid**[7]

- Step 1 & 2: Synthesis of Intermediate 4: Methyl atratate is selectively methylated using dimethyl sulfate in the presence of K<sub>2</sub>CO<sub>3</sub> in acetone to produce methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate (yield: 97%). This is followed by hydrolysis in an ethanol/water mixture to yield 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid.[7]
- Step 3 & 4: Synthesis of Intermediate 6: The phenolic hydroxyl group of methyl atratate is protected with a benzyl group, affording compound 5 (yield: 96%).[7] Subsequent hydrolysis of the ester produces 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoic acid (yield: 89%).[7]
- Step 5 & 6: Synthesis of Intermediate 8: Intermediate 6 undergoes deprotection using 10% Pd/C in a hydrogen atmosphere to yield intermediate 7.[7] To prevent polymerization, the carboxyl group of intermediate 7 is then protected with benzyl bromide in the presence of KHCO<sub>3</sub> in DMF to obtain compound 8.[7]

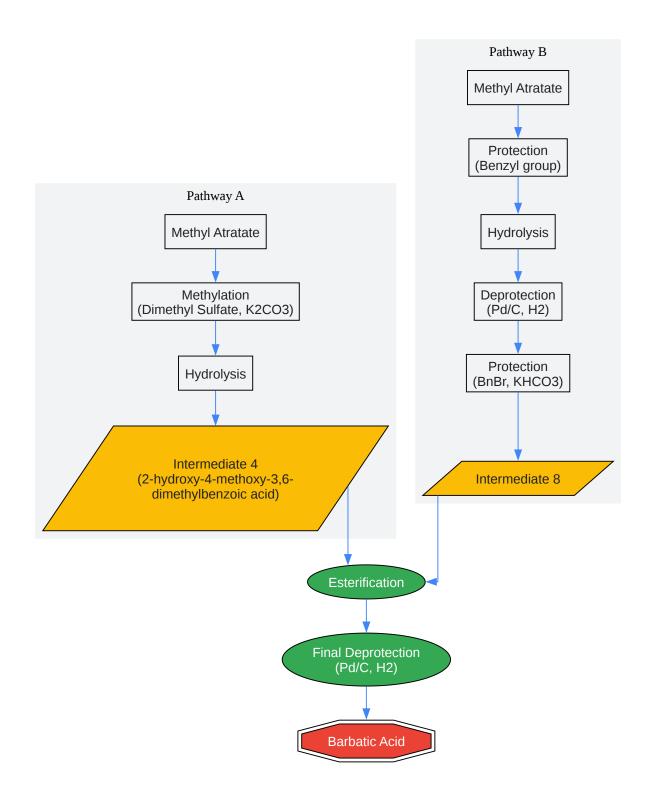






• Step 7 & 8: Final Synthesis: **Barbatic acid** is formed through an esterification reaction between intermediates 4 and 8 (yield: 88%).[7] The final step involves the removal of the benzyl group via palladium-catalyzed hydrogenation in ethyl acetate.[7]





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Total synthesis workflow of barbatic acid.



#### **Extraction from Lichens:**

**Barbatic acid** can be isolated from various lichen species, such as Cladia aggregata.[9] The typical protocol involves successive extractions with diethyl ether, followed by purification and analysis using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), proton nuclear magnetic resonance (¹H-NMR), and infrared (IR) spectroscopy.[9]

## **Biological Activities and Potential Applications**

**Barbatic acid** has demonstrated a range of biological activities, including antineoplastic, proapoptotic, antioxidant, antimicrobial, and schistosomicidal effects.[1]

Activity	Model/Cell Line	Effective Concentration / IC <sub>50</sub>	Source
Anticancer	A549 (human lung cancer)	1.8 ± 0.7 μM	[4]
Schistosomicidal	Schistosoma mansoni adult worms	99.43 μΜ	[10][11]
Molluscicidal	Biomphalaria glabrata	11.9 μg/mL	[9]
Cercaricidal	Schistosoma mansoni cercariae	1 μg/mL (after 60 min)	[9]

Experimental Protocol: Molluscicidal Activity Assay[9]

- Preparation: Groups of five sexually mature Biomphalaria glabrata mollusks are placed in 500 mL aquariums.
- Treatment: The mollusks are treated with **barbatic acid** (dissolved in 0.5% ethanol) at concentrations ranging from 1 to 100 μg/mL for 24 hours.
- Controls: Two negative controls (filtered water, and 0.5% ethanol in water) and one positive control (1 μg/mL niclosamide) are used.



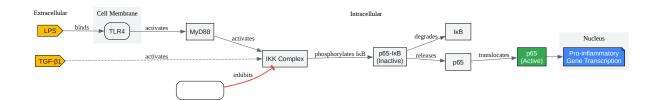
 Analysis: Mortality is assessed after the 24-hour exposure period to determine the molluscicidal activity and calculate the LC<sub>50</sub> value.[9]

Experimental Protocol: Cytotoxicity Assay against Human Cells[10][11]

- Cell Culture: Human peripheral blood mononuclear cells are used to assess the cytotoxicity of barbatic acid.
- Treatment: The cells are exposed to various concentrations of barbatic acid.
- Analysis: A cell viability assay is performed to determine the impact of barbatic acid on the cells.[10][11] Studies have shown no significant cytotoxicity to these cells at concentrations effective against S. mansoni.[10][11]

## **Signaling Pathway Involvement**

While research on the specific signaling pathways of **barbatic acid** is ongoing, studies on related barbituric acid derivatives provide insights into potential mechanisms of action. For instance, a barbituric acid derivative has been shown to inhibit liver fibrosis by blocking the NF-κB signaling pathway in hepatic stellate cells.[12] This inhibition occurs in response to both TGF-β1 and LPS induction.[12] **Barbatic acid** has also been found to inhibit photosynthesis by irreversibly binding to proteins in the photosystem II complex.[1]



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Inhibition of the NF-kB pathway by a barbituric acid derivative.

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